molecular formula C16H10F3N3O2S B2960232 (E)-3-(thiophen-2-yl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide CAS No. 1173538-15-2

(E)-3-(thiophen-2-yl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide

Cat. No. B2960232
CAS RN: 1173538-15-2
M. Wt: 365.33
InChI Key: GBLTUOFIAUYDPD-BQYQJAHWSA-N
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Description

The compound contains several functional groups, including an acrylamide group, a thiophene ring, a trifluoromethyl group, and an oxadiazole ring . These groups are common in many organic compounds and have various properties that can contribute to the overall behavior of the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The presence of the acrylamide group could potentially allow for hydrogen bonding, while the aromatic rings (thiophene and oxadiazole) could participate in pi stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the acrylamide group could potentially undergo hydrolysis, while the aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acrylamide group and the aromatic rings could affect its solubility, while the trifluoromethyl group could influence its volatility .

Scientific Research Applications

Synthesis and Structural Characterization

The chemical structure of compounds similar to (E)-3-(thiophen-2-yl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide has been a subject of research, particularly in the synthesis and structure determination. For instance, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized and its structure determined using NMR spectroscopy and X-ray diffraction, emphasizing the significance of structural analysis in such compounds (Kariuki et al., 2022).

Optoelectronic Applications

Compounds with structures similar to the specified chemical have been researched for their potential applications in optoelectronics. For instance, thiophene dyes with acrylonitrile derivatives were designed and synthesized for use in optoelectronic devices. Their nonlinear absorption and optical limiting behavior under laser excitation were demonstrated, showing potential for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).

Antimicrobial Assessment

The antimicrobial properties of compounds synthesized from derivatives similar to the specified chemical have been explored. For example, a study on thiosemicarbazide derivatives, used as a precursor for synthesizing various heterocyclic compounds including 1,3,4-oxadiazole, revealed their antimicrobial activity, highlighting the potential of such compounds in medical and pharmaceutical research (Elmagd et al., 2017).

Liquid Crystal Technologies

The modification of classic calamitic mesogens with structures similar to the specified chemical has been investigated for potential applications in liquid crystal technologies. Replacing a phenyl ring with thiophene and oxadiazole introduces a bend into the parent mesogens, significantly impacting their properties and potential applications (Zafiropoulos et al., 2008).

Solar Cell Applications

Novel organic sensitizers comprising structures similar to the specified chemical have been engineered for solar cell applications. The functionalized unsymmetrical organic sensitizers demonstrated high efficiency in converting incident photons to current, indicating their potential in enhancing solar cell performance (Kim et al., 2006).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a drug, it might interact with biological targets through non-covalent interactions such as hydrogen bonding or pi stacking .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when working with chemicals .

Future Directions

Future research could involve studying the properties and potential applications of this compound. This could include investigating its biological activity, if it’s intended to be used as a drug, or studying its physical properties if it’s intended to be used in materials science .

properties

IUPAC Name

(E)-3-thiophen-2-yl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O2S/c17-16(18,19)11-5-3-10(4-6-11)14-21-22-15(24-14)20-13(23)8-7-12-2-1-9-25-12/h1-9H,(H,20,22,23)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLTUOFIAUYDPD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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